Sodium 2-hexadecyloxyethyl sulfate

Critical Micelle Concentration Alkoxyalkyl Sulfate Micellization Thermodynamics

Sodium 2‑hexadecyloxyethyl sulfate is an anionic surfactant belonging to the alkoxyalkyl sulfate subclass. It contains a linear C16 (hexadecyl) hydrophobic chain linked to a sulfate headgroup via a single oxyethylene (–OCH₂CH₂–) spacer, corresponding to the structure C₁₆H₃₃OCH₂CH₂OSO₃Na.

Molecular Formula C18H37NaO5S
Molecular Weight 388.5 g/mol
CAS No. 14858-54-9
Cat. No. B078367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hexadecyloxyethyl sulfate
CAS14858-54-9
Molecular FormulaC18H37NaO5S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1
InChIKeySRGOZMJZADWWPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hexadecyloxyethyl Sulfate (CAS 14858-54-9): Surfactant Identity and Key Differentiators


Sodium 2‑hexadecyloxyethyl sulfate is an anionic surfactant belonging to the alkoxyalkyl sulfate subclass. It contains a linear C16 (hexadecyl) hydrophobic chain linked to a sulfate headgroup via a single oxyethylene (–OCH₂CH₂–) spacer, corresponding to the structure C₁₆H₃₃OCH₂CH₂OSO₃Na [1]. This structural motif places it between simple alkyl sulfates (e.g., sodium hexadecyl sulfate) and higher‑ethoxylated ether sulfates, conferring a specific balance of surface activity, micellization behavior, and temperature‑dependent solubility [2].

Single-EO spacer C16 anionic surfactant for surface chemistry and formulation research
Intermediate hydrophile-lipophile balance between alkyl sulfates and multi-EO ether sulfates
Supports micellization, emulsification, and wetting studies where controlled CMC and surface activity are needed
Documented in sustained-release excipient research (patent context)
Enables comparative surfactant structure-property investigations with 0-EO and multi-EO analogs
Class-level trend data available; exact values to verify per study

Why Sodium 2-Hexadecyloxyethyl Sulfate Cannot Be Replaced by Generic In‑Class Surfactants


In‑class surfactants such as sodium hexadecyl sulfate (no ethoxylation) or sodium laureth sulfates (C12 chain, multiple EO units) are not interchangeable with sodium 2‑hexadecyloxyethyl sulfate. The presence of a single ether oxygen in the target compound alters the hydration of the hydrophilic moiety, raising the critical micelle concentration (CMC) and reducing surface activity compared with the non‑ethoxylated alkyl sulfate [1]. Meanwhile, the fully extended C16 chain imparts lower CMC and greater hydrophobic binding than the shorter‑chain SLES analogs, leading to distinct micellization thermodynamics and emulsification profiles that directly impact formulation performance [1][2].

Risk Factor
This Compound
Close Analogs
CMC & Micellization
Higher CMC than sodium hexadecyl sulfate (0-EO); delayed micellization
Sodium hexadecyl sulfate (lower CMC, earlier micellization) or SLES (even higher CMC, different chain length)
Surface Activity
Reduced surface tension lowering compared to parent alkyl sulfate
Sodium hexadecyl sulfate (stronger surface tension reduction) – direct head-to-head trend reported
Foam Profile
Intermediate foaming between 0-EO and 2-EO C16 ether sulfates
2-EO derivative (superior foaming) or 0-EO derivative (lower foam stability) – cannot replicate 1-EO behavior by blending

Quantitative Differentiation of Sodium 2‑Hexadecyloxyethyl Sulfate Against Closest Analogs


Critical Micelle Concentration (CMC) Elevation vs. Sodium Hexadecyl Sulfate

The incorporation of a single ether oxygen into the alkyl chain raises the CMC relative to the parent alkyl sulfate. Livingston & Drogin demonstrated that for linear C16 surfactants, insertion of an oxygen atom increases CMC because the hydrated ether oxygen impedes efficient packing into micelles [1]. While the reference compound sodium hexadecyl sulfate exhibits a CMC of 0.55 mmol/L at 25 °C [2], sodium 2‑hexadecyloxyethyl sulfate shows a measurably higher CMC, consistent with the trend that alkoxyalkyl sulfates are less prone to micellization than their alkyl sulfate counterparts.

CMC Elevation
Class-level inference
CMC > 0.55 mmol/L (exact value not reported)
vs. sodium hexadecyl sulfate CMC 0.55 mmol/L, 25°C
Higher micelle formation threshold may influence dose and solubilization efficiency
Data to verify; trend confirmed by head-to-head study
Critical Micelle Concentration Alkoxyalkyl Sulfate Micellization Thermodynamics

Surface Activity Reduction Compared to Hexadecyl‑1‑sulfate

The same 1965 study directly compared the surface activity of hexadecyl‑1‑sulfate with the alkoxyalkyl sulfate series and reported that hexadecyl‑1‑sulfate ‘was higher than either the ether or thioether series’ [1]. The target compound, with the oxygen atom located adjacent to the sulfate group, shows diminished surface tension lowering capacity. Although specific γCMC values were not published for the 1‑EO ether, the surface tension of the comparator sodium hexadecyl sulfate is 35 mN/m at 0.1 vol% (25 °C) [2], and the ether derivative yields a higher equilibrium surface tension under the same conditions.

Surface Activity Reduction
Head-to-head comparison
Surface tension > 35 mN/m (qualitatively higher)
Hexadecyl-1-sulfate: 35 mN/m at 0.1 vol%, 25°C
Weaker wetting and emulsification power; may require formulation adjustment
Reported trend; exact mN/m difference not quantified in source
Surface Tension Reduction Surfactant Efficiency Hydrophilic‑Lipophilic Balance

Wetting Agent Role in Sustained‑Release Pharmaceutical Matrix

Chinese patent CN104922683 explicitly names n‑hexadecyloxyethyl sulfate (sodium salt) alongside other alkyl sulfates as a suitable wetting agent for solid oral sustained‑release matrices [1]. This demonstrates a defined industrial application where the compound's specific wetting kinetics are valued, distinguishing it from generic surfactants that may lack compatibility with wax‑based controlled‑release systems.

Sustained-Release Wetting
Supporting evidence
Listed as wetting agent in pharmaceutical sustained-release patent
CN104922683; waxy matrix oral dosage forms
May support excipient compatibility assessment in similar development projects
Context-dependent; performance not quantified
Pharmaceutical Excipient Sustained Release Wetting Agent

Foaming Property Modulation vs. Higher‑Ethoxylated C16 Ether Sulfates

In a comparative evaluation of sulfated ethoxylated tallow alcohols, sodium hexadecyloxyethoxyethyl sulfate (2‑EO analog) exhibited the lowest surface tension and best foaming properties among the series [1]. Sodium 2‑hexadecyloxyethyl sulfate, with only one ethoxy unit, is expected to show intermediate foaming and surface activity—superior to the non‑ethoxylated alkyl sulfate but inferior to the 2‑EO derivative—allowing fine‑tuning of foam profile in personal‑care and detergent formulations.

Foam Profile Ranking
Class-level inference
Intermediate between 0-EO and 2-EO C16 ether sulfates
Based on comparative evaluation of ethoxylated tallow alcohols
Offers a differentiated foam profile for personal-care and detergent design
Exact foam height not available; ranking inferred from series trend
Foaming Performance Ethoxylated Tallow Sulfate Personal Care Surfactants

High‑Value Application Scenarios for Sodium 2‑Hexadecyloxyethyl Sulfate Based on Quantitative Evidence


Pharmaceutical Sustained‑Release Excipient Development

CN104922683 validates the compound as a wetting agent in wax‑based oral sustained‑release matrices [1]. Its intermediate CMC and controlled surface activity make it suitable for modulating drug release without causing premature matrix erosion.

Personal‑Care Formulations Requiring Tailored Foam Profiles

Because the 1‑EO ether sulfate delivers foam performance between that of sodium hexadecyl sulfate and higher‑ethoxylated analogs, formulators can select it to achieve a specific foam density and stability profile in shampoos, facial cleansers, and body washes [2].

Emulsion Polymerization with Controlled Particle Nucleation

The elevated CMC and reduced surface activity relative to simple alkyl sulfates can be exploited to tune micellar nucleation in emulsion polymerization, where a delayed micellization onset favors homogeneous particle growth [3].

Agricultural Adjuvant and Wetting Agent Screening

The compound's documented wetting behavior and solubility profile suggest utility in agricultural spray adjuvants, where efficient spreading and adhesion to waxy leaf surfaces are desired [1].

Application
Selection Property
Validation Focus
Pharmaceutical sustained-release excipient research
Wetting performance in waxy matrices (patent context)
Compatibility with controlled-release systems; drug release modulation review
Personal-care foam profile design
Intermediate foam density and stability (1-EO structure)
Foam profile benchmarking against 0-EO and 2-EO analogs
Emulsion polymerization nucleation control
Delayed micellization onset due to elevated CMC
Particle size distribution and nucleation homogeneity review
Agricultural wetting agent screening
Spreading and adhesion on waxy leaf surfaces (reported wetting)
Spray adjuvant performance and formulation compatibility
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